(s)-2-Amino-2-(4-nitrophenyl)ethan-1-ol
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Overview
Description
(s)-2-Amino-2-(4-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H10N2O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is notable for its nitro group attached to a phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-nitrophenyl)ethan-1-ol typically involves the reduction of 4-nitrophenylacetonitrile. One common method is the catalytic hydrogenation of 4-nitrophenylacetonitrile in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(4-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with Pd/C.
Substitution: Alcohols or carboxylic acids in the presence of acid catalysts.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-amino-2-(4-aminophenyl)ethanol.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
(s)-2-Amino-2-(4-nitrophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its chiral nature.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(4-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-nitrophenyl)ethanol: Lacks the chiral center, making it a racemic mixture.
4-Nitrophenylethanol: Lacks the amino group, altering its chemical reactivity.
2-Amino-2-(4-aminophenyl)ethanol: Contains an amino group instead of a nitro group, significantly changing its chemical properties.
Uniqueness
(s)-2-Amino-2-(4-nitrophenyl)ethan-1-ol is unique due to its chiral nature and the presence of both amino and nitro functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H10N2O3 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-8(5-11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m1/s1 |
InChI Key |
WWDKYXJKHQRFGX-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)[N+](=O)[O-] |
Origin of Product |
United States |
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